Bis(diethylamino)phenylphosphine
Overview
Description
Bis(diethylamino)phenylphosphine is a chemical compound with the molecular formula C14H25N2P . It is also known by other names such as N,N,N’N’-Tetraethylphenylphosphonous diamide and Phenylphosphonous tetraethyldiamide . It is used as a ligand in various chemical reactions .
Molecular Structure Analysis
The molecular weight of Bis(diethylamino)phenylphosphine is 252.34 g/mol . The SMILES string representation of its structure isCCN(CC)P(N(CC)CC)C1=CC=CC=C1
. Chemical Reactions Analysis
Bis(diethylamino)phenylphosphine is used as a ligand and is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Bis(diethylamino)phenylphosphine is a liquid with a density of 0.971 g/mL at 25 °C . Its boiling point is 80 °C at 0.005 mmHg .Scientific Research Applications
Use as a Phosphorylating Agent and Ligand
Bis(diethylamino)phenylphosphine, also known as N,N,N′,N′‐Tetraethyl‐P‐phenylphosphonous Diamide, is utilized as a phosphorylating agent and ligand in chemical synthesis. This compound, characterized by its solubility in organic solvents like benzene and chloroform, is a crucial reagent in the preparation of other chemical entities through phosphorylation reactions (Tapu, 2009).
Enzyme-Promoted Desymmetrization
The prochiral bis(cyanomethyl)phenylphosphine oxide, closely related to bis(diethylamino)phenylphosphine, has been transformed into optically active monoamide and monoacid. This transformation, achieved with significant enantiomeric excesses, is facilitated by a variety of nitrile-hydrolysing enzymes, demonstrating the compound's applicability in stereoselective synthesis (Kiełbasiński et al., 2007).
Development of Aromatic Polyamides
Bis(diethylamino)phenylphosphine is involved in the synthesis of new aromatic polyamides. These polyamides display remarkable solubility in various organic solvents and are capable of forming transparent, tough, and flexible films. They are characterized by high glass transition temperatures and thermal stability, indicating potential applications in materials science (Yamashita et al., 1993).
Application in Hydroformylation and Rhodium Recycling
A study on novel amphiphilic diphosphines, including derivatives of bis(diethylamino)phenylphosphine, demonstrates their application in hydroformylation processes and rhodium complex formations. This research highlights the compound's role in catalysis and potential in industrial chemical processes (Buhling et al., 1997).
Use as a Nucleophilic Phosphorus Reagent
Bis(diethylamino)chlorophosphine borane complex, a derivative of bis(diethylamino)phenylphosphine, serves as a versatile nucleophilic phosphorus reagent. This compound exhibits reactivity with various alkyl halides, leading to the synthesis of polyfunctional phosphines, which are valuable in multiple chemical syntheses (Longeau & Knochel, 1996).
properties
IUPAC Name |
N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIVDCMRYKVNJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(C1=CC=CC=C1)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167622 | |
Record name | Phenylbis(diethylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylbis(diethylamino)phosphine | |
CAS RN |
1636-14-2 | |
Record name | Phenylbis(diethylamino)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC244337 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylbis(diethylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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